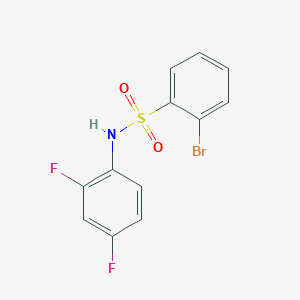

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(14)7-10(11)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFPKFNVYRVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395548 | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-30-0 | |

| Record name | 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action for 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide?

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule in publicly accessible literature, this document synthesizes established knowledge from structurally analogous compounds to build a robust theoretical framework. The core benzenesulfonamide scaffold, a privileged structure in medicinal chemistry, is known to engage with a variety of biological targets. Coupled with the distinct electronic and steric influences of the 2-bromo and N-(2,4-difluorophenyl) substituents, we can project a multi-faceted pharmacological profile. This guide will explore potential molecular targets, delineate hypothetical signaling pathways, and propose detailed experimental protocols for the validation of these postulations. The primary objective is to furnish a foundational resource to stimulate and guide future preclinical research into this promising compound.

Introduction: Deconstructing the Molecule

This compound (ChemScene Catalog No. CS-0211348) is a synthetic compound characterized by three key structural motifs: the benzenesulfonamide core, a bromine atom at the ortho-position of the benzene ring, and an N-linked 2,4-difluorophenyl group.[1] The benzenesulfonamide group is a well-established pharmacophore, renowned for its ability to act as a zinc-binding group, which is critical for the inhibition of various metalloenzymes.[2] The strategic placement of halogen atoms, such as bromine and fluorine, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological targets.[3][4] Specifically, the difluorophenyl moiety is a feature of several known bioactive molecules, contributing to enhanced potency and altered pharmacokinetic properties.[5]

Based on the extensive body of research on related benzenesulfonamide derivatives, we can hypothesize several primary mechanisms of action for this compound. These include, but are not limited to, inhibition of carbonic anhydrases, modulation of inflammatory pathways, and potential anticancer and antimicrobial activities. This guide will delve into the scientific rationale behind each of these putative mechanisms.

Putative Mechanism I: Carbonic Anhydrase Inhibition

The most prominent and well-documented mechanism of action for benzenesulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs).[2][6] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are integral to numerous physiological processes, and their dysregulation is implicated in several pathologies, including cancer, glaucoma, and epilepsy.[6][7][8]

Hypothesized Pathway of Inhibition

The sulfonamide moiety (-SO₂NH-) of the subject molecule is predicted to directly coordinate with the Zn²⁺ ion located in the active site of carbonic anhydrase. This interaction displaces or prevents the binding of a water molecule, which is essential for the catalytic activity of the enzyme. The N-(2,4-difluorophenyl) and 2-bromophenyl rings would then extend into the enzyme's active site cavity, forming van der Waals and hydrophobic interactions with surrounding amino acid residues. These interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor.[2][3] The fluorination of the benzenesulfonamide ring is known to strengthen the interaction with CA isozymes.[3]

Potential Therapeutic Implications

-

Anticancer Activity : Many tumors overexpress specific CA isoforms, particularly CA IX and CA XII, which help maintain the acidic tumor microenvironment and promote proliferation and metastasis.[3][7] Selective inhibition of these isoforms is a validated anticancer strategy.

-

Anticonvulsant Effects : Inhibition of brain-specific CA isoforms, such as hCA II and hCA VII, has been shown to produce anticonvulsant effects.[6][8]

Experimental Validation Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Objective : To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a panel of human CA isoforms (e.g., hCA I, II, VII, IX, XII).

-

Methodology : A stopped-flow spectrophotometric assay is standard.

-

Principle : This method measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric pH indicator.

-

Reagents : Purified recombinant human CA isozymes, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), and the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Procedure :

-

Prepare serial dilutions of the test compound.

-

Incubate each dilution with a fixed concentration of a specific CA isozyme for a predetermined time at a controlled temperature.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated buffer in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time to determine the initial reaction rate.

-

Acetazolamide, a well-known CA inhibitor, should be used as a positive control.

-

-

-

Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. Kᵢ values can be determined using the Cheng-Prusoff equation.

Putative Mechanism II: Modulation of Inflammatory and Cancer Pathways

Beyond carbonic anhydrase, the benzenesulfonamide scaffold is present in molecules that target other key enzymes involved in inflammation and cancer signaling.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Structurally related benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases, such as TrkA, which are implicated in the growth of certain cancers like glioblastoma.[9]

-

Hypothesized Interaction : The compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of the kinase domain. The benzenesulfonamide moiety could form hydrogen bonds with the hinge region of the kinase, while the substituted phenyl rings occupy adjacent hydrophobic pockets.

-

Experimental Validation : An in vitro kinase inhibition assay (e.g., using a technology like LanthaScreen™ or a radiometric assay) against a panel of RTKs would be the primary validation method.

Antimicrobial Activity

The foundational mechanism for the original sulfa drugs was the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[10]

-

Hypothesized Interaction : As a structural analog of para-aminobenzoic acid (PABA), the benzenesulfonamide core could competitively inhibit DHPS, thereby halting bacterial growth.

-

Experimental Validation : Standard antimicrobial susceptibility testing, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), should be performed against a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus).[11][12]

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the this compound molecule are expected to fine-tune its biological activity:

| Structural Feature | Potential Contribution to Mechanism of Action | Supporting Evidence from Analogs |

| Benzenesulfonamide Core | Primary zinc-binding group for metalloenzymes (e.g., CAs). Forms key hydrogen bonds in kinase active sites.[2] | The foundational scaffold for CA inhibitors and sulfa drugs.[7][10] |

| 2-Bromo Substituent | Introduces steric bulk and alters the electronic properties of the phenyl ring. This can influence isoform selectivity and binding orientation within the target's active site.[4] | The position of halogen substituents is a critical determinant of biological efficacy and selectivity.[4] |

| N-(2,4-difluorophenyl) Group | Increases lipophilicity, potentially enhancing cell permeability. The fluorine atoms can form specific hydrogen bonds or halogen bonds with receptor residues, thereby increasing binding affinity.[3][5] | Diflunisal, a difluorophenyl-containing drug, exhibits enhanced potency and a longer duration of action.[5] |

Proposed Integrated Experimental Workflow

To systematically investigate the mechanism of action of this compound, a tiered approach is recommended.

Conclusion

While the precise mechanism of action for this compound awaits empirical validation, the rich pharmacology of its structural class provides a strong foundation for targeted investigation. The evidence strongly suggests that this compound is a prime candidate for being a potent inhibitor of carbonic anhydrases, with potential applications in oncology and neurology. Furthermore, plausible roles as a kinase inhibitor or an antimicrobial agent warrant exploration. The experimental protocols and tiered workflow detailed in this guide offer a clear and logical roadmap for elucidating the pharmacological profile of this intriguing molecule and unlocking its therapeutic potential.

References

- Benzenesulfonamide - Solubility of Things. Vertex AI Search.

- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Put

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu

- Eze, F. U., et al. (2019).

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.

- A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- This compound. ChemScene.

- Chemical and Pharmacological Properties of Diflunisal. PubMed.

- 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide. Smolecule.

- Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists. PubMed.

- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.

- Benzenesulfonamide compounds and their use as therapeutic agents.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

- 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide. BLDpharm.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Predicted Biological Targets of N-(2,4-difluorophenyl)benzenesulfonamide Derivatives

Abstract

The N-(2,4-difluorophenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides an in-depth analysis of the predicted biological targets for derivatives of this scaffold. It is intended for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, detailing both computational prediction strategies and experimental validation protocols. By elucidating the causality behind methodological choices and grounding claims in authoritative sources, this guide aims to serve as a practical and trustworthy resource for advancing the therapeutic potential of this important class of molecules.

Introduction: The Therapeutic Promise of the N-(2,4-difluorophenyl)benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in drug discovery, present in a wide array of approved therapeutic agents. The introduction of a 2,4-difluorophenyl group imparts specific physicochemical properties that can enhance binding affinity, metabolic stability, and cell permeability. This strategic fluorination often leads to potent and selective inhibitors for various enzyme and receptor families. Consequently, derivatives of N-(2,4-difluorophenyl)benzenesulfonamide have emerged as promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][2] Understanding the biological targets of these derivatives is a critical step in their development from promising hits to clinical candidates.[3][4] This guide provides a comprehensive overview of the predicted targets and the methodologies to elucidate them.

The Modern Approach to Target Identification: A Synergy of In Silico and Experimental Methods

Identifying the molecular targets of a small molecule, a process often termed "target deconvolution" or "target identification," is essential for understanding its mechanism of action and potential toxicities.[5][6][7] A robust target identification strategy integrates computational prediction with experimental validation.[8] This dual approach accelerates the drug discovery process by narrowing down the list of potential targets for rigorous experimental testing.[9][10]

Computational Target Prediction: Fishing in the Proteome

In silico target prediction methods leverage the vast amount of publicly available biological and chemical data to predict potential drug-target interactions.[11][12][13] These methods can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include:

-

2D/3D Similarity Searching: Comparing the chemical structure of a novel derivative against databases of compounds with known biological targets.

-

Pharmacophore Modeling: Creating a 3D model of the essential steric and electronic features required for biological activity and using it to screen for potential targets.

-

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity to predict the activity of new compounds.[14][15]

-

-

Structure-Based Methods: When the 3D structure of a potential target protein is known, these methods can be employed:

The following diagram illustrates a typical computational workflow for target prediction.

Caption: A workflow for in silico prediction of biological targets.

Predicted Biological Targets for N-(2,4-difluorophenyl)benzenesulfonamide Derivatives

Based on existing literature and the common targets of sulfonamide-containing compounds, several key protein families are predicted as primary biological targets for N-(2,4-difluorophenyl)benzenesulfonamide derivatives.

Carbonic Anhydrases (CAs)

The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a primary class of predicted targets.[16] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[16] Inhibition of specific CA isoforms has therapeutic applications in various diseases.[17][18]

-

Cancer-Associated Isoforms (CA IX and XII): These isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[19][20] Derivatives of N-(2,4-difluorophenyl)benzenesulfonamide have been investigated as potent and selective inhibitors of CA IX and XII, making them promising candidates for anticancer therapies.[19][21][22]

-

Glaucoma-Related Isoforms (CA II): Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[18] Benzenesulfonamide derivatives are a well-established class of topical anti-glaucoma agents.[23]

Voltage-Gated Sodium Channels (Nav)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as analgesics, antiepileptics, and antiarrhythmics.[24]

-

Nav1.7: This specific isoform is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling.[25] Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain.[25] Benzenesulfonamide-based compounds have been designed as potent and selective inhibitors of Nav1.7 for the treatment of chronic pain.[26][27][28]

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[29][30] The sulfonamide group can act as a zinc-binding moiety in the active site of MMPs, leading to their inhibition.[30][31][32] Arylsulfonamide scaffolds have been optimized to yield potent MMP inhibitors.[33]

Kinases

Kinases are a large family of enzymes that play central roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important drug targets.

-

Raf Kinases (e.g., B-Raf): The Raf family of serine/threonine kinases is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in B-Raf, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers. N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent and selective inhibitors of B-Raf(V600E).[34]

Other Potential Targets

-

Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): BET proteins are epigenetic readers that play a crucial role in transcriptional regulation. BRD4 is a validated target in acute myeloid leukemia. In silico studies have explored sulfonamide derivatives as potential BRD4 inhibitors.[14][15]

-

Retinoic Acid Receptor-Related Orphan Receptors (RORs): These nuclear receptors are involved in regulating metabolism and immune function. A benzenesulfonamide derivative, T0901317, has been identified as an inverse agonist of RORα and RORγ.[35]

-

Transient Receptor Potential Vanilloid 4 (TRPV4): This ion channel is implicated in acute lung injury. Benzenesulfonamide derivatives have been explored as TRPV4 inhibitors.[36]

The following table summarizes the key predicted targets and their therapeutic relevance.

| Predicted Target Family | Specific Isoform(s) | Therapeutic Relevance | Key References |

| Carbonic Anhydrases | CA IX, CA XII, CA II | Oncology, Glaucoma | [18][19][20][22][23] |

| Voltage-Gated Sodium Channels | Nav1.7 | Chronic Pain | [25][26][27] |

| Matrix Metalloproteinases | Various | Oncology, Arthritis | [29][31][33] |

| Kinases | B-Raf | Oncology (Melanoma) | [34] |

| BET Proteins | BRD4 | Oncology (Leukemia) | [14][15] |

| Nuclear Receptors | RORα, RORγ | Metabolic and Immune Disorders | [35] |

| Ion Channels | TRPV4 | Acute Lung Injury | [36] |

Experimental Validation of Predicted Targets

Once a list of putative targets has been generated computationally, experimental validation is crucial to confirm direct physical binding and functional modulation.[4][37][38] A multi-pronged approach, employing several orthogonal assays, provides the most convincing evidence.[8]

Target Deconvolution Strategies

Target deconvolution methods aim to identify the specific protein(s) that a compound binds to within a complex biological sample, such as a cell lysate or living cells.[6][39]

-

Affinity Chromatography: This is a classic and powerful technique.[5]

-

The N-(2,4-difluorophenyl)benzenesulfonamide derivative is immobilized on a solid support (e.g., beads).

-

This "bait" is incubated with a cell lysate.

-

Proteins that bind to the compound are captured.

-

After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.[39]

-

-

Protein Microarrays: These are high-throughput platforms where thousands of purified proteins are spotted onto a solid surface.[39] The labeled compound of interest is then incubated with the array, and binding events are detected.

The diagram below outlines a general workflow for target deconvolution.

Caption: A workflow for experimental target deconvolution.

Target Validation Assays

After identifying a binding partner, it is essential to confirm that the interaction leads to a functional consequence.[3][37][38]

-

Biochemical Assays: These assays directly measure the effect of the compound on the activity of the purified target protein. For example, an enzymatic assay would be used to determine the IC50 value of a derivative against a purified carbonic anhydrase or kinase.

-

Cell-Based Assays: These experiments assess the effect of the compound in a more physiologically relevant context.

-

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand.[38] Binding of a compound typically stabilizes its target protein, leading to a higher melting temperature. This provides strong evidence of target engagement in living cells.

-

Phenotypic Assays: These assays measure a cellular phenotype that is dependent on the activity of the target. For example, the anti-proliferative effect of a B-Raf inhibitor would be tested in cancer cell lines with and without the B-Raf(V600E) mutation.[34]

-

Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative target protein can help confirm its role in the observed cellular phenotype.[4]

-

Detailed Experimental Protocols

Protocol: Molecular Docking for Target Prioritization

Objective: To predict the binding affinity and pose of an N-(2,4-difluorophenyl)benzenesulfonamide derivative to a putative target protein (e.g., Carbonic Anhydrase IX).

Materials:

-

A computer with molecular modeling software (e.g., AutoDock, Glide, GOLD).

-

The 3D structure of the target protein (e.g., from the Protein Data Bank, PDB).

-

The 3D structure of the ligand, energy-minimized.

Procedure:

-

Protein Preparation: a. Download the crystal structure of the target protein (e.g., PDB ID: 4M2V for CA IX). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to amino acid residues. d. Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.

-

Ligand Preparation: a. Draw the 2D structure of the N-(2,4-difluorophenyl)benzenesulfonamide derivative. b. Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Docking Simulation: a. Set up the docking run, specifying the prepared protein and ligand files and the defined binding site. b. Run the docking algorithm to generate a series of possible binding poses.

-

Analysis: a. Analyze the predicted binding poses and their corresponding docking scores (an estimate of binding affinity). b. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A strong correlation with the binding mode of known inhibitors provides confidence in the prediction.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of an N-(2,4-difluorophenyl)benzenesulfonamide derivative to its predicted target in intact cells.

Materials:

-

Cell line expressing the target protein.

-

The compound of interest dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

-

PCR machine or heating blocks.

-

SDS-PAGE and Western blotting reagents and equipment.

-

Antibody specific to the target protein.

Procedure:

-

Cell Treatment: a. Culture cells to an appropriate density. b. Treat the cells with the compound at the desired concentration or with vehicle (e.g., DMSO) as a control. Incubate for a specified time.

-

Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine. Include an unheated control.

-

Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing or sonication. b. Centrifuge the lysates to pellet the precipitated proteins. c. Collect the supernatant containing the soluble proteins.

-

Analysis by Western Blot: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.

-

Data Interpretation: a. Quantify the band intensities for each temperature point. b. Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. c. A shift of the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The N-(2,4-difluorophenyl)benzenesulfonamide scaffold is a versatile starting point for the development of potent and selective modulators of several important biological targets. This guide has outlined the primary predicted targets for this class of compounds, including carbonic anhydrases, voltage-gated sodium channels, matrix metalloproteinases, and kinases. A systematic approach that combines in silico prediction with rigorous experimental validation is paramount for the successful advancement of these derivatives in drug discovery pipelines. The protocols and workflows described herein provide a framework for researchers to efficiently identify and validate the biological targets of novel N-(2,4-difluorophenyl)benzenesulfonamide derivatives, ultimately accelerating the development of new therapeutics.

References

- A Review of Computational Methods for Predicting Drug Targets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLHckgrkHm32GAQr6mfa5MGmMRV_4rTuCSu0tfLARbcp0ju9t7w_CbabSv4tV5eUA96f354Y81A6h4nDfmCpxddu9OkoTn_O2FE8VQb-9InPgtGSOqwP9qubNVC3o6f27d59IJ]

- Role of sulfonamide group in matrix metalloproteinase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgW4RVA-1icKIZWvPxKCi0LegSQ-QqQCv0XhqBsZxMu_OUN6iNTtrgs8BC6imSnJXUb4jJZLtqciDE8fiTl7EJcYM_UduHJgUBrtG3ICTZ8gxCbjxFVbDebivTZphcwPFBVzVT]

- Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVB4wkqILFc6vDx9ZXjKSIqjCFBZfEMj5S0nHZtAyaL7W-NYDt5IVlRNOOurzPEjzD0DFYk9DtBw4qN-oVxJL1FcCVnWr0aB6hAWTSJ4Dou4bYmX0xaXwKG4uKod7jVI8KFYWWFMo4-bzeFSDuTwIOZ_U781CY3unMi3iOj9AN2NHY1tmCg2dG]

- Sulphonamides: Deserving class as MMP inhibitors?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjZeUYvXUVzFQx4mDLs1nU8wvrxUw0UtqnocCYjJ9HgkJytlb9wWjL_un8LI8oZ-9Ws1buwzK0BmqLGg7E5MHdmCBFGZBaX4HFz8rhShM0-u6zyhsh_AKAI8tQiwvjntqanTL]

- 5 Target Deconvolution Approaches in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFwLc0RiqJP56RoS49gTFXppUHN8srZgcC8SQdCeiQYDE3Qc4nXSi5FmA7HKad1pjHcs6MhXojQz_9Sd2bImjWn0UIbXmgqU3c_DgiPNKJ5hWhF14OQCqOnYWIl7Mo_56KnQKZ8QTRDEXd0l3Ed9uYGHuPOXaQEgjS9VuRPZSIdYvdxy4pRISrc8By0ORIBB7xcUagAb-RVkA39vDntA15Tw3rVAeBI81mUiJWzA==]

- Computational Model Development of Drug-Target Interaction Prediction: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQV8AAt_zK_hhVUGzu8SQoekj0PtHBciCxqLY9FMm9K915AvurfCh-TODjusGza4vICuYMX12jjXuiUG_2ODg34let_nheM9V2ZjgHFncp7Gqr7qTxsz_6fZA5w9gV2Nbs3suE9gp]

- Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr6h_PyHecMna08c5CbKLDIDRjZ0vF29O7SaaEUoyuYMQmyBMa8N9wuOkaJGyFdmrQSduAYqmjEJ0cRPe-x24lGrGNTFqka70BtqvClLaq5yR759_PH4UzFGHv2LUjPSPSdnGXhkEdGHIVNhnuEgV51KUO9CjYXzlsUre2tuQk6agMrcTWrBkpj8C9mCc6dXFKsrqLlg==]

- Target deconvolution techniques in modern phenotypic profiling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCcM1V9Eik7MHsRhBtZigM5XYJNLg_UNdYOWUap3f0Csd4n77gWqyn6wj_XTEApab9diyLieKwlZ0bc36HL31M_PcPidbdm57B035BVYc-m7U-LdUwi9WcFAYNNelmSi1vBjx2cq2pCxglPZ0=]

- Target Deconvolution | Drug Discovery | CRO services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb8IUt1_6YjOsCbVCXDSLpVt1GuLmiPORCerJwppEWjT8tXn3MiPc5VC4IxLQMuz78jtlc31_sQtdf73zXflrZz1EkTdE3JfxW_yGkIxIbwVnbE6VqVi8JXjRz5TmluVMDgMnJlKXgqkzVIGSfqy623Bts6-38AF5VlVC_]

- Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ao8u5FG0Ky2JH_7kf8bigQdYWv-hS-XhwFgrxLfJMF9QZOAcy6EZO8fbAm2G19oNEuHSvxVn79bQVxiY0fdFH8_JznHEe0RkALIfbsQqfWH0xFUP1O1IzYZNpwB2uYOgY5aB1JsH6zEkKus=]

- The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHkzObrGPi8lwwUXf9hB1KB0o7cOpiCcPFMvROYVR_Si06bdYZr8beE5jT9gBwLqXfD8G8IZxTLjmsWqzzd17NciuiZBuYhSMswN4iXcilje0VTeu6gmby1zHLOd2swJSCp2WK]

- Target deconvolution strategies in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFvlav6usmI2In2Wdflir38rqjgEGYPRsDMsACyxthj3Z4Iw2EXXzFn81HP1WL1I7CzhBEpB_eg112Bf2CX5s6LXYa-OLQF1kZn2F_bdYhZcAukQHCw57JlPY1MEn4Z8u41gS]

- Target Deconvolution in the Post-genomic Era. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFn8ZhKQFcH0r-JuChr4OgM7Z0jp9Y1m71TuJGKXrjmKgWdXweS6lEROoy21jzmdjj_GzM0lG6xkvqaUoOddNwMW5pCe8_t0sf4w1uVfJZqs0JOAzwqBQKhOnNIYSvpBXtzTbbQlz6ZPs_UeEVfPu9wJthu9kAyxItPneydbxQwoJ26iMvK0F2ld_38o=]

- Target Identification and Validation (Small Molecules). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8seULfIaM7MPPkq5VVOwjSYicSg-uJ3zWMf-ZAfU-6WQlvGD_cTd9zUVRIpKH1xyB_R9pFZ-Azd1hVicnc_taIsj1pP--Z3WARdvOZwLq35zeZUHMfHkSggEboE2jYHQzDE6_cnWPY6wmoxZWUxS8VGKc24q-SzoVQA1sIKhoneTZUEPnhiyE4LHEUMGsEZ3AOavjVr5dlRSi7jDv6mhSfEny1KU=]

- A review of machine learning-based methods for predicting drug–target interactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmndx5NaJyM77abkl8nV7urOKwlHs1HjZNp8Piq3N1p-BhOskHd05WRgCChB5QMlSKCOy1RZ1d3JcQzrF9bhDeB5mPchVigvUKuhOIbniGWriTzsJnyxe2AeVwOvGmdX1IgqhyUYRla69y0OTG]

- Target Identification & Validation in Drug Discovery & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQs3dVozpbQLn-34hBaLB6SUC3mYQ5QuQP495RA_8uKnGSMfXp3Ar_DAKapElJKbA69Df1RkbhMkS9fiPEPh9nsbNDXRvaqczSFFaoR-Eq8cwIkbVl-3Dci6811snLxYBrswX3e8o_qk7VODj93cyoVreX-6E_U9FkPAZXT1Teeacv6UPfxauc1BQF_oC105ZyV-aJlKWxe684dfdsiw==]

- In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. [URL: https://www.researchgate.net/publication/384024328_In_Silico_Screening_of_Sulfonamide_Derivatives_against_Glycolytic_Enzymes_Reveals_Mutation-Independent_Interactions_of_Sulfisoxazole_and_Sulfamethazine]

- Validation guidelines for drug-target prediction methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI2FrPABRyWotCF7f-K7nqmm-P_ZPwGy6L8gx4FEXK2rAPkLyt6dacMifjBHXfFULwNQ50XswFqIdz2Z_DG_UKQ5Y_VThFPWnuL0vAe-i_4T4RFrIjKS4D0UbGl71uTVo6hbR_m5Td2iR4rQ8Y70UOZmDyd0kskuORIa1Ndw==]

- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgI-7BjmiDJA7GrjuiSubNUyPYCbiVTRHeglRgDFS-HafSDU1TCi6GBv9LKQEgzdVtEwTJJRei9-t5rfDgv6kisB3-hFUflqhKmFlbo9qKeNjzXSgOGAbF8uO3cenM0khXN963BoqgxBrPz8o5LBTowbme97qniN9V7bR]

- Drug Target Identification and Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnOq7MkszhvxHggMdw8FwfcuovjhyRcfKteCQZg3yC_PzLlvzB2lDPcKbEQHNq_Uf0_545nriPIB8sTqtpRsoZ54I2nPqkgPTq4CZZ1gw5SmkP4cxv8yy0llGoS35DsgwK3-T_qmy2zT7TynKT1HMDZLBrqvYvcL-c5YZ2vnikwR-ejYJ6CA==]

- Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKu8ZQ6GE0ZYpJ6uP4PUBaEGH4JD27MDK9XHBXwTKXD52WTDqI_Vz4dK2-HiQFR6fj8eqhHilm92CayRgLmis0uvJ8WmTyVhZw-HEkmpiUgHuRIJSjQVZj9Id6pXwxGGXqf6KZMbC8aGCQord]

- Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcmYGqyBYw8yWimTUsRC-T5IFL-tsUYdgzl3XaBWjETQ6LYIpOG40WnDOaiqLx7EeaEjHcuhvSlCUTQyuP5URjvCwGyxnnBwRaZGknjsElKcQ2nWM-7u1f9W_JFQxNjPdr69sh]

- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9uwQ9GEl1fS-7KG0L3nVIDea7rf1EitJQvFblF_4NIwtpcZpdxY8DzWhqVoMbONTXE2qFzZoTReQ9wONH40V4TCzOLvPx2wQiIawG_PpkTMrWBivZVQQVqSW64p-OcMyg7OY6Vs8d_a7f9cROzo-9WxIP8zC3jX5Zp7SXM-raXzQumIT-tFMxIXxw7xI2a4=]

- Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjauf9xGCtJSIwP3-kUn8iCRdpObl216PQABSiorFKbkV7pgEiuqNewhccnTDrEhJhKhAugA2veCj654kNjaMiV_St5NEsD6njHbSZzgMkJjrQRlxXeHED-4YXGOWsV3XDh_8dlJhz-y_qEu_5eQfSQ==]

- Target identification and validation in research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFWV0S04hFaJBd3Rk7JWdbzbbHCkTbxHh97_sSXJFtYjteBNQmL0DkrRmmGERZcR_CXZsUR07oe7uu8Zchx19hF2vlCeqhfqEjBVseM8hXzYz4KltUm_D9so7A0-5t82L7vkRJN9UnyvdfSzYsTdxHHEncYgF1]

- In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7BRYfxUE_Q5TCqQt8ZIrKpUDhkQFzEi2CpO0Ki0gWUQuPoGzDGqAGuGOp5AxQNqzd6UilbroGfjuT8YfX3RBRKBRxHX00bhFmTjqZOHFGO9YQP9tb_P0xACeNoLyjX8ORIhyiySl6f8qHwrkTHQRA]

- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0tWb5U44XpI352EAAKqsPL89DIsNqNjUClkf9NiH_qtY0jQaHlqRcF27icB9fj3C4KIg0oa2MutNzdkXDVeKpUONEiyNO8JFQKGHjVKpaXuNNWwGqijlrP2dzgqxARA3MYtdv]

- Benzene sulfonamides as inhibitors of voltage-gated sodium channels. [URL: https://patents.google.

- 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide. [URL: https://www.smolecule.com/2-4-difluoro-n-3-hydroxyphenyl-benzenesulfonamide.html]

- Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF79ubwiTbqdbJB9vfZE5t9guJmZHozLZFZncJb6sG-YFZz_h-YSTOFC9Ccghs53kfXrwNO7lUOnXAteSAkQLruEaNjqTZ3gfR20-7bfj2TZDwKRbdYPC-7roqifMyHXBYoZMpWlExclRJO7E=]

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETSpW6lAzz6LFpdWUitagKLl3XHrPMdH9KyjVI_7R_MHntIxgi-vVwBr8VMCosm_1_dkA1PWYnVqueuVowFEfjheUW2GwHGaCy4BvWeLiMcaSx2VRT-6QDJi08GQc4VOQ-arLBw6Go9Q6_jw4=]

- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzX7Of1aK0CsVNcpIL2NQE49rdjQuWrpVYxPAXaEvEKgh1YEq-yKTTfFAO-PMzi-1v7dI7mSHn_yhSf1pjEWNivJuj-jkDH30PeXKo2Bq7qW0_sbcqvQd5TK1csdV7McvfIFln]

- 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357). [URL: https://www.chem-space.com/product/evt-3679357]

- List of Carbonic anhydrase inhibitors. [URL: https://www.drugs.com/drug-class/carbonic-anhydrase-inhibitors.html]

- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXopm3kbKcg6NMcVA_5YrrUQgGDtiT6a-ttZwt732n9XRHzxpI3b-2H716am1H4fO8c8FzaMN8llo9iRjG3KIt_grfWd-wxKM3jGrg5Ipignt6KvyHErBx2_kykc4DRqeIuUFIAJLh6uD-N0ql]

- Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWC0BzaxzEl0Ltas2MQNtwfozr0HKWqfbDrLfpPVPri8OGf5SJfKMiSHVuZqoqxjRDkuI2c_TMyVJhqKHcQowiR3qase4rIAvx1cJB6h3NTs8JUrjxj4DNtkxkqxAGhal6d6V5]

- The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC_eN7V-oLmsSJUfU_G-JfcL99pn25eW612WJqU--Du2aPJsWOGZxGYXT8WfNpvFiqCCLd7-B0rQwcm8_s8MtGQj8HXw8_cgIn2wb2f8T49vt_KH2Wwbvh7HKeBmSLl3PP28vq]

- Voltage-gated sodium channel blocker pipeline beyond pain. [URL: https://www.biocentury.com/article/641029]

- Carbonic anhydrase inhibitor. [URL: https://en.wikipedia.org/wiki/Carbonic_anhydrase_inhibitor]

- Benzenesulfonamide derivatives and pharmaceutical composition thereof. [URL: https://patents.google.

- New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00591]

- N-(2,4-Difluorophenyl)-2-fluorobenzamide. [URL: https://www.mdpi.com/2673-3889/4/1/10]

- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_MI7ALDfSKJGgo_5m49fdoGpCxoKdwgJUsteMXfu4znxMk4iCdNxv8Z_jE6KunHuyWuvMkHULdNrvh_NGDuEnyd-gfwKMfdgzGKdAuTRr2jCBGORXBKjlmCUX_EZuPeMtPGJD]

- Benzenesulfonamide compounds and their use as therapeutic agents. [URL: https://patents.google.

Sources

- 1. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]

- 3. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 4. wjbphs.com [wjbphs.com]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. drugs.com [drugs.com]

- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 19. Buy 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide [smolecule.com]

- 20. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oaji.net [oaji.net]

- 22. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. BioCentury - Voltage-gated sodium channel blocker pipeline beyond pain [biocentury.com]

- 25. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. WO2012004714A3 - Benzene sulfonamides as inhibitors of voltage-gated sodium channels - Google Patents [patents.google.com]

- 29. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ingentaconnect.com [ingentaconnect.com]

- 31. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benthamdirect.com [benthamdirect.com]

- 33. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 34. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 38. lifesciences.danaher.com [lifesciences.danaher.com]

- 39. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to Dabrafenib (CAS 941294-30-0): A Potent B-Raf Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 941294-30-0 and also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the Raf family of kinases.[1][2] It has garnered significant attention in the field of oncology for its efficacy in treating cancers harboring specific mutations in the B-Raf gene, most notably the V600E mutation.[3][4] This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Dabrafenib, offering valuable insights for researchers and professionals involved in cancer biology and drug development.

Physicochemical Properties

Dabrafenib is a sulfonamide and organofluorine compound, belonging to the classes of 1,3-thiazoles and aminopyrimidines.[3] The mesylate salt of Dabrafenib presents as a white to slightly colored solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C23H20F3N5O2S2 | [1][5] |

| Molar Mass | 519.56 g/mol | [5] |

| Melting Point | 214-216 °C | [5] |

| Boiling Point | 653.7±65.0 °C (Predicted) | [5] |

| Density | 1.443 g/cm³ | [5] |

| pKa | 6.6, 2.2, -1.5 | |

| Solubility | Aqueous: Very slightly soluble at pH 1 and practically insoluble above pH 4.Organic: Soluble in DMSO (30 mg/ml) and Ethanol (1 mg/ml with slight warming).[1][4] | [1][4] |

| UV Absorbance | 281, 333 nm | [1] |

Mechanism of Action and Pharmacodynamics

Dabrafenib is a highly selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Its primary targets are the mutated forms of the B-Raf kinase, particularly B-RafV600E.

Inhibition of B-Raf and the MAPK Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, ultimately influencing gene expression and cellular responses. In many melanomas and other cancers, a specific point mutation (V600E) in the B-Raf gene leads to constitutive activation of the B-Raf protein, resulting in uncontrolled cell proliferation.

Dabrafenib acts as an ATP-competitive inhibitor, binding to the active site of the mutated B-Raf kinase and preventing its signaling activity. This inhibition leads to a downstream blockade of the MAPK pathway, characterized by decreased phosphorylation of MEK and ERK, key downstream effectors.[1][6] The ultimate consequence is the induction of G1 cell cycle arrest and apoptosis in cancer cells harboring the B-RafV600E mutation.[6]

Caption: Inhibition of the MAPK signaling pathway by Dabrafenib.

Kinase Selectivity

Dabrafenib exhibits remarkable selectivity for mutant B-Raf. In cell-free assays, the IC50 values for B-RafV600E, wild-type B-Raf, and C-Raf are 0.7 nM, 5.2 nM, and 6.3 nM, respectively.[2] This high degree of selectivity contributes to its therapeutic window, minimizing off-target effects.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Dabrafenib against a specific kinase (e.g., B-RafV600E).

Methodology:

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., inactive MEK), and ATP.

-

Add varying concentrations of Dabrafenib to the reaction mixture.

-

Incubate the mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a radiometric assay.

-

Plot the percentage of kinase inhibition against the Dabrafenib concentration and determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of Dabrafenib on the growth of cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., A375 melanoma cells with B-RafV600E mutation) in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of Dabrafenib concentrations.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Quantify cell viability using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the drug concentration.

Caption: Experimental workflow for characterizing Dabrafenib.

Conclusion

Dabrafenib is a well-characterized and highly effective inhibitor of mutant B-Raf kinases, representing a significant advancement in the targeted therapy of melanoma and other cancers driven by B-Raf mutations. Its favorable physicochemical properties and high selectivity contribute to its clinical utility. This guide provides a foundational understanding of Dabrafenib for researchers and clinicians working to further unravel the complexities of cancer biology and develop novel therapeutic strategies.

References

-

ChemBK. (2024, April 10). Dabrafenib (GSK2118436). Retrieved from [Link]

-

New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]

-

Probes & Drugs. (n.d.). DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. chembk.com [chembk.com]

- 6. selleckchem.com [selleckchem.com]

Structure and novelty of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide.

An In-depth Technical Guide to 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide: Structure, Synthesis, and Novelty as a Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated N-aryl benzenesulfonamide with significant potential in medicinal chemistry. We will dissect its molecular architecture, outline a robust and validated synthetic protocol, and detail a complete characterization workflow. The core of this guide focuses on the compound's novelty, which arises not from known biological activity but from its strategic design as a versatile chemical scaffold. The presence of a reactive 2-bromo substituent, combined with a metabolically robust and electronically distinct 2,4-difluorophenyl group, positions this molecule as a valuable starting point for the development of new therapeutic agents across multiple disease areas, including oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical building blocks in their discovery pipelines.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and privileged role in a vast array of therapeutic agents. Its ability to act as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, has cemented its importance. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and cardiovascular effects[1][2][3].

Within this broad and pharmacologically rich class of molecules, this compound (CAS No. 941294-30-0) emerges as a compound of strategic interest[4][5]. While not extensively studied for its own biological effects, its structure is a deliberate convergence of three key chemical motifs: a benzenesulfonamide core, a synthetically versatile brominated aromatic ring, and a difluorinated N-aryl substituent known to enhance drug-like properties. This guide will explore the structure, synthesis, and untapped potential of this molecule, presenting it as a novel and powerful tool for library synthesis and lead optimization.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound is a thorough understanding of its structure and associated physicochemical properties. This compound is defined by a central sulfonamide linker connecting a 2-bromophenyl group and a 2,4-difluorophenyl group.

Core Structural Features

The molecule's architecture can be deconstructed into three primary functional domains, as illustrated below. This separation is key to understanding its chemical reactivity and potential for biological interactions.

Caption: Synthetic diversification workflow using the target molecule.

Section 3: Synthesis and Characterization Protocol

A reliable and scalable synthesis is paramount for any building block. The preparation of N-aryl benzenesulfonamides is a well-established transformation in organic chemistry, ensuring high confidence in the following protocol.

Proposed Synthetic Protocol

The most direct and efficient method for synthesizing the title compound is the condensation reaction between 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add 2,4-difluoroaniline (1.0 equivalent) and anhydrous pyridine (3.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Causality: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. DCM is a good, inert solvent for this reaction type. Cooling to 0 °C controls the initial exothermic reaction.

-

-

Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring aniline solution over 30 minutes.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting aniline.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) should show the consumption of the starting aniline and the appearance of a new, higher Rf product spot.

-

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the title compound as a solid.

Characterization Workflow

The identity, structure, and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton framework and connectivity. | Complex aromatic multiplets for both rings. A downfield singlet or broad singlet for the N-H proton. |

| ¹³C NMR | Confirms carbon skeleton. | Signals for all 12 aromatic carbons, with characteristic C-F and C-Br coupling patterns. |

| ¹⁹F NMR | Confirms presence and environment of fluorine. | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |

| Mass Spec (HRMS) | Confirms molecular formula and weight. | A characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, confirming the presence of one bromine atom. |

| IR Spectroscopy | Confirms key functional groups. | Characteristic absorption bands for N-H stretch (~3250 cm⁻¹), asymmetric and symmetric S=O stretch (~1350 and 1160 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹). |

| X-ray Crystallography | Provides definitive 3D structure. | Would elucidate precise bond lengths, bond angles, and intermolecular interactions, such as the N-H···O hydrogen bonds common in sulfonamide crystal packing.[6] |

Section 4: Potential Applications in Drug Development

Given the rich pharmacology of the N-aryl benzenesulfonamide class, this compound is a promising starting point for several therapeutic areas.

-

Oncology: Many benzenesulfonamide derivatives are potent anticancer agents. Some function as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis.[7] The scaffold is also a key component of numerous kinase inhibitors, where the sulfonamide group often interacts with the hinge region of the kinase domain.[8] The title compound provides a direct route to explore both of these mechanisms. The 2-bromo position can be functionalized to probe specific pockets within an enzyme's active site.

-

Infectious Diseases: The sulfonamide class originated with the sulfa antibacterial drugs. While resistance is an issue for older compounds, novel, highly substituted sulfonamides continue to be explored for their activity against a range of pathogens, including bacteria and fungi.[1][9] The unique electronic and steric properties of this molecule's substitution pattern could lead to derivatives that overcome existing resistance mechanisms.

-

Other Therapeutic Areas: The structural motif is also present in drugs targeting cardiovascular diseases and inflammation.[3] The ability to rapidly generate a library of analogues from this starting material makes it an efficient tool for screening against a wide variety of biological targets.

Conclusion

This compound represents a molecule of high strategic value for modern drug discovery. Its structure is a thoughtful combination of a pharmacologically proven benzenesulfonamide core, a synthetically enabling 2-bromo group, and a bio-enhancing 2,4-difluorophenyl moiety. While its intrinsic biological activity is uncharacterized, its true novelty and power lie in its potential as a versatile chemical scaffold. The robust and well-understood chemistry for its synthesis and subsequent modification allows for its efficient use in the rapid generation of diverse chemical libraries. For researchers and drug development professionals, this compound is not merely a chemical reagent but a gateway to exploring new chemical space and discovering the next generation of therapeutic agents.

References

-

PubMed. Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Available from: [Link]

-

Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

-

Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives (Semantic Scholar). Available from: [Link]

-

ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. Available from: [Link]

-

Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

MySkinRecipes. 4-Bromo-N-(2, 4, 5-trifluorophenyl)benzenesulfonamide. Available from: [Link]

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

-

ResearchGate. (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available from: [Link]

-

SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Bromo-N-(2, 4, 5-trifluorophenyl)benzenesulfonamide [myskinrecipes.com]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis and Application of 2-Bromobenzenesulfonamide Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a bromine atom at the ortho (2-) position creates the 2-bromobenzenesulfonamide framework, a versatile platform for developing novel drug candidates. The unique steric and electronic properties conferred by the 2-bromo substituent significantly influence molecular conformation and biological target interactions, often leading to distinct activity and selectivity profiles compared to other isomers. This guide provides an in-depth review of the synthesis, functionalization, and key biological applications of 2-bromobenzenesulfonamide derivatives, with a focus on their roles as enzyme inhibitors and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the 2-Bromobenzenesulfonamide Scaffold

The Benzenesulfonamide Pharmacophore

Benzenesulfonamides are a privileged class of compounds in drug discovery, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor and serves as a key zinc-binding group (ZBG) for a large family of metalloenzymes, most notably the carbonic anhydrases.[3][4] Its chemical stability and the relative ease with which the nitrogen atom can be substituted allow for the creation of vast chemical libraries tailored for specific biological targets.

The Role of Ortho-Bromine Substitution in Modulating Activity

The placement of a substituent on the benzene ring is a critical determinant of a compound's pharmacological profile. The bromine atom at the 2-position (ortho) on the benzenesulfonamide ring introduces specific steric and electronic effects that differentiate it from its isomers (e.g., 4-bromobenzenesulfonamide).

-

Steric Influence: The bulky bromine atom adjacent to the sulfonamide linkage can restrict the rotation of the S-C bond, influencing the overall conformation of the molecule. This conformational constraint can lead to more selective binding with a biological target by favoring a specific bioactive conformation.

-

Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the acidity of the sulfonamide proton and influence interactions with target residues.

-

Synthetic Handle: The C-Br bond serves as a highly versatile reaction site for post-synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[5]

A comparative analysis of 2-bromo versus 4-bromo substituted benzenesulfonamides reveals that the substituent position plays a crucial role in determining biological efficacy and selectivity, particularly in the context of human carbonic anhydrase (hCA) inhibition.[6] While both isomers confer inhibitory activity, they often exhibit different selectivity profiles against various hCA isoforms.[6]

Synthetic Strategies and Core Methodologies

The synthesis of 2-bromobenzenesulfonamide derivatives is typically a robust, multi-step process commencing from readily available starting materials. The key intermediate is 2-bromobenzenesulfonyl chloride.

Synthesis of the Key Intermediate: 2-Bromobenzenesulfonyl Chloride

An industrially scalable and efficient method for preparing 2-bromobenzenesulfonyl chloride involves a diazotization-sulfonyl chlorination sequence starting from 2-bromoaniline.[7] This process generates an intermediate diazonium salt (e.g., ferric chloride or zinc chloride salt), which is then subjected to a sulfonyl chlorination reaction, often using reagents like thionyl chloride in the presence of a copper catalyst.[7] This method is advantageous due to its low cost, high product yield, and suitability for large-scale production.[7]

Formation of N-Substituted 2-Bromobenzenesulfonamides

The most direct route to N-substituted 2-bromobenzenesulfonamides is the reaction of 2-bromobenzenesulfonyl chloride with a diverse range of primary or secondary amines.

Caption: General synthesis of N-substituted 2-bromobenzenesulfonamides.

This reaction is typically performed in the presence of a base, such as pyridine, which serves as both a solvent and a scavenger for the hydrochloric acid byproduct.[5] The reaction of 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride under reflux in pyridine, for instance, yields the corresponding sulfonamide in high yield (85%).[5]

Post-Synthetic Modification via Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key feature for molecular diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the formation of new carbon-carbon bonds. By reacting an N-substituted-2-bromobenzenesulfonamide with various boronic acids, a wide array of derivatives with extended conjugation or new functional groups can be synthesized, which is a powerful strategy in the lead optimization phase of drug discovery.[5]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, where successful execution and subsequent characterization confirm the integrity of the chemical transformation.

Protocol: General Synthesis of an N-Aryl-2-bromobenzenesulfonamide

This protocol describes the standard procedure for coupling 2-bromobenzenesulfonyl chloride with an aromatic amine.

Causality and Rationale: The reaction is a nucleophilic attack by the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is used as a base to neutralize the HCl formed, driving the reaction to completion. Cooling the initial addition controls the exothermic nature of the reaction, preventing side product formation.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve the desired aromatic amine (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of amine) under a nitrogen atmosphere.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 2-bromobenzenesulfonyl chloride (1.1 equivalents) dropwise over 15-20 minutes with continuous stirring.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed. For less reactive amines, the mixture may be heated to reflux.[5]

-

Product Isolation: Pour the reaction mixture into a beaker containing ice-cold water (100 mL). The product will typically precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure N-aryl-2-bromobenzenesulfonamide.[5]

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the 2-bromo position.

Causality and Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To a two-necked flask equipped with a condenser, add the N-substituted-2-bromobenzenesulfonamide (1.0 equivalent), the desired styrylboronic acid (1.5 equivalents), PdCl₂(PPh₃)₂ (0.08 equivalents), a phosphine ligand like PCy₃ (0.15 equivalents), and K₂CO₃ (1.7 equivalents).[5]

-

Inert Atmosphere: Add a 3:1 mixture of dioxane-water as the solvent. Purge the flask with nitrogen gas for 30 minutes to ensure anaerobic conditions.[5]

-

Reaction Execution: Heat the reaction mixture to 70 °C and stir for 3 hours, or until TLC analysis indicates completion.[5]

-

Workup: Cool the mixture to room temperature and quench with ice-cold water. The product often precipitates and can be filtered.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., toluene-ethyl acetate).[5]

-

Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful installation of the new substituent and the integrity of the sulfonamide core.

Key Therapeutic Applications and Mechanistic Insights

Derivatives of 2-bromobenzenesulfonamide have been explored for a range of therapeutic applications, primarily leveraging the sulfonamide moiety's ability to interact with metalloenzymes or the overall scaffold's suitability for creating potent kinase inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemicaljournal.org [chemicaljournal.org]

- 3. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzenesulfonamides are a well-established and pharmacologically significant class of compounds, forming the structural core of numerous approved drugs. Their utility stems from the sulfonamide moiety's ability to act as a bioisostere of a carboxylic acid and to form key hydrogen bonds with biological targets. This guide focuses on a specific, highly functionalized derivative: 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. We provide its core chemical identifiers, a detailed and validated synthetic protocol, and an expert analysis of its potential applications in drug discovery. The strategic placement of the bromine atom and the difluorophenyl ring offers a unique combination of chemical reactivity and physicochemical properties, positioning this molecule as a valuable scaffold for developing novel therapeutics, particularly in oncology and enzymology.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide framework is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple, diverse biological targets. The sulfonamide group (-SO₂NH-) is a key feature, often acting as a zinc-binding group, which is crucial for the inhibition of a large class of metalloenzymes.[1] Furthermore, its ability to act as a hydrogen bond donor and acceptor allows for strong and specific interactions within protein binding pockets.

The versatility of the benzenesulfonamide core is enhanced by the ease with which its aromatic rings can be substituted. These substitutions are not trivial; they are deliberate modifications designed to fine-tune the molecule's properties, including:

-

Potency and Selectivity: Altering substituents on the phenyl rings dictates the compound's specificity and potency towards various biological targets.

-

Pharmacokinetics: Modifications can improve metabolic stability, oral bioavailability, and half-life. For instance, the incorporation of fluorine atoms is a common strategy to block metabolic oxidation sites.[2]